molecular formula C10H10O2S B8517342 2-(1-Benzothien-3-yloxy)ethanol CAS No. 313656-72-3

2-(1-Benzothien-3-yloxy)ethanol

Cat. No. B8517342
Key on ui cas rn: 313656-72-3
M. Wt: 194.25 g/mol
InChI Key: GLTVCRMMHFVUCK-UHFFFAOYSA-N
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Patent
US07534794B2

Procedure details

A mixture of 3-bromobenzothiophene (3.00 g, 14.1 mmol), KO-t-Bu (4.74 g, 42.2 mmol), copper (II) oxide (0.56 g, 7.0 mmol) and potassium iodide (2.34 g, 14.1 mmol) in ethylene glycol (10 mL) was stirred at 140° C. for 24 h. The reaction was quenched with water (100 mL) and filtered through a pad of Celite. The water phase was extracted with EtOAc (3×50 mL). The organic phase was treated with MgSO4 and silica, filtered through Celite and concentrated. The remaining oil was purified by column chromatography on silica using isohexane/EtOAc (6:4) as eluent. The product crystallized on standing to give 1.63 g (60%) of the title product: mp 55-56° C. Anal. (C10H10O2S) C, H.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
4.74 g
Type
reactant
Reaction Step One
Quantity
2.34 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.56 g
Type
catalyst
Reaction Step One
Yield
60%

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[S:4][CH:3]=1.O(C(C)(C)C)[K].[I-].[K+].[CH2:19]([OH:22])[CH2:20][OH:21]>[Cu]=O>[S:4]1[C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=2[C:2]([O:21][CH2:20][CH2:19][OH:22])=[CH:3]1 |f:2.3|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
BrC1=CSC2=C1C=CC=C2
Name
Quantity
4.74 g
Type
reactant
Smiles
O([K])C(C)(C)C
Name
Quantity
2.34 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
10 mL
Type
reactant
Smiles
C(CO)O
Name
Quantity
0.56 g
Type
catalyst
Smiles
[Cu]=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
was stirred at 140° C. for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water (100 mL)
FILTRATION
Type
FILTRATION
Details
filtered through a pad of Celite
EXTRACTION
Type
EXTRACTION
Details
The water phase was extracted with EtOAc (3×50 mL)
ADDITION
Type
ADDITION
Details
The organic phase was treated with MgSO4 and silica
FILTRATION
Type
FILTRATION
Details
filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The remaining oil was purified by column chromatography on silica
CUSTOM
Type
CUSTOM
Details
The product crystallized

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
S1C=C(C2=C1C=CC=C2)OCCO
Measurements
Type Value Analysis
AMOUNT: MASS 1.63 g
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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